Dimethyl 1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Thiazolo[5,4-d]-thiazole Derivatives
Research has demonstrated the use of dimethyl 1,3-thiazolane-2,4-dicarboxylate derivatives in the synthesis of thiazolo[5,4-d]thiazole derivatives. These compounds are produced through oxidative dimerization processes, showcasing the potential of this compound derivatives in creating complex heterocyclic structures with potential pharmaceutical applications (Cież & Kalinowska‐Tłuścik, 2012).
Development of 1,3-Thiazole Derivatives
Another study focused on synthesizing novel 1,3-thiazole derivatives using thiourea and dimethyl acetylene dicarboxylate, highlighting the chemical diversity and potential biological activity of these compounds. Such research underscores the importance of this compound derivatives in pharmaceutical chemistry (Doregiraee et al., 2015).
Synthesis of Thiazolidine Derivatives
The unexpected formation of dimethylthioketene cycloadducts in reactions involving 1,3-diphenylaziridine-2,2-dicarboxylate and cyclobutanethione derivatives has been reported. This work highlights the intricate chemical reactions that can occur with this compound derivatives, leading to the formation of novel thiazolidine derivatives with potential application in the development of new materials and molecules (Mlostoń et al., 2002).
Cycloadditions and Heterocyclic Synthesis
Research into the cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids led to the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives. These findings illustrate the utility of this compound derivatives in facilitating complex cycloaddition reactions for the creation of heterocyclic compounds with significant synthetic interest (Cardoso et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHPKXSIYXTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377137 |
Source
|
Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318233-97-5 |
Source
|
Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.